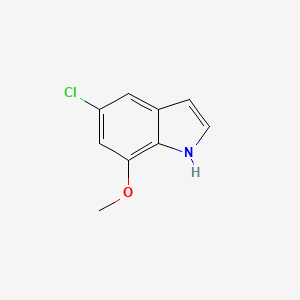
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and (S)-3-aminopropanenitrile.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or Grignard reagents in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile: Similar structure with a different substitution pattern on the phenyl ring.
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: Chlorine substitution instead of bromine.
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile: Fluorine substitution replaced with chlorine.
Uniqueness
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H8BrFN2 |
|---|---|
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI-Schlüssel |
LBVICUXFHORAQB-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)[C@H](CC#N)N)F |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(CC#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)

![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)



![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)


![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
